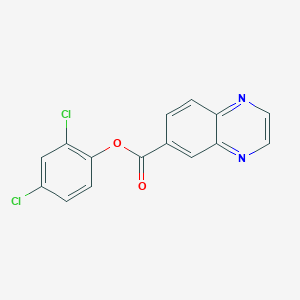
2,4-Dichlorophenyl quinoxaline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichlorophenyl quinoxaline-6-carboxylate is a chemical compound with the molecular formula C15H8Cl2N2O2 . It is a member of the quinoxaline family, which are nitrogen-containing heterocyclic compounds .
Synthesis Analysis
The synthesis of quinoxalines, including this compound, has been extensively studied. The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds is one of the most common methods to synthesize quinoxalines . In the pursuit of potent antimicrobial compounds, new 6(7)-substituted quinoxaline-2-carboxylate-1,4-dioxide derivatives have been synthesized .Molecular Structure Analysis
Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . It is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .Chemical Reactions Analysis
Quinoxalines have been the subject of significant research activity due to their diverse biological activities. Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .Physical And Chemical Properties Analysis
Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids . The average mass of this compound is 319.142 Da .Applications De Recherche Scientifique
Antituberculosis Agents
2,4-Dichlorophenyl quinoxaline-6-carboxylate derivatives have been explored for their potential in treating tuberculosis. Studies on various quinoxaline derivatives have shown that their effectiveness against Mycobacterium tuberculosis can be influenced by different substituents on the quinoxaline nucleus. Certain derivatives exhibited potent antitubercular activity, including against drug-resistant strains, and displayed low cytotoxicity, making them promising leads for new antitubercular drugs (Jaso et al., 2005).
Corrosion Inhibition
Quinoxaline derivatives, including those with a 2,4-dichlorophenyl group, have been utilized as corrosion inhibitors. They have been found effective in protecting metals like mild steel in acidic environments. This protective effect is attributed to the molecular structure of the quinoxalines, which allows them to act as a barrier against corrosive elements (Saraswat & Yadav, 2020).
Antimalarial Activity
Some quinoxaline derivatives, including those related to 2,4-dichlorophenyl quinoxaline, have been studied for their antimalarial properties. These compounds have shown promising results against Plasmodium falciparum strains, which are responsible for malaria. The structural modifications of these quinoxaline derivatives can significantly influence their antimalarial efficacy (Görlitzer et al., 2006).
Cancer Research
In cancer research, quinoxaline derivatives have been investigated for their potential as anticancer agents. Studies have demonstrated that certain quinoxaline compounds, possibly including 2,4-dichlorophenyl quinoxaline derivatives, exhibit significant anticancer activity, particularly against carcinoma cell lines. They may act by inducing apoptotic DNA fragmentation, suggesting a potential role in cancer therapy (Bhatt, Agrawal, & Patel, 2015).
Diuretic Agents
Certain quinoxaline derivatives have been explored for their diuretic properties. These studies have resulted in the development of new compounds that exhibit in vivo diuretic activity, potentially offering new therapeutic options for conditions requiring diuresis (Husain et al., 2016).
Orientations Futures
Quinoxalines have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases . This suggests that quinoxaline-linked compounds, such as 2,4-Dichlorophenyl quinoxaline-6-carboxylate, could be established as lead compounds. Modifications on these derivatives may give rise to advanced therapeutic agents against a wide variety of diseases .
Propriétés
IUPAC Name |
(2,4-dichlorophenyl) quinoxaline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O2/c16-10-2-4-14(11(17)8-10)21-15(20)9-1-3-12-13(7-9)19-6-5-18-12/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMAUUQBSRXNIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C(=O)OC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-fluoro-5-(3-methoxybenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2882034.png)
![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2882037.png)
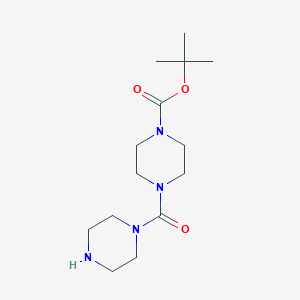
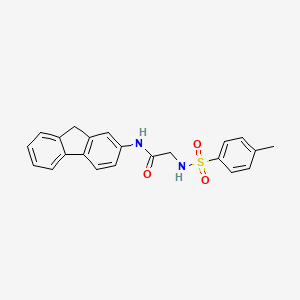
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2882040.png)
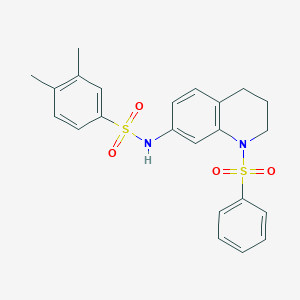
![2-Chloro-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]ethanone](/img/structure/B2882043.png)
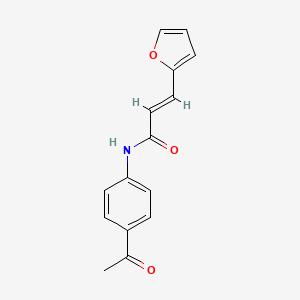
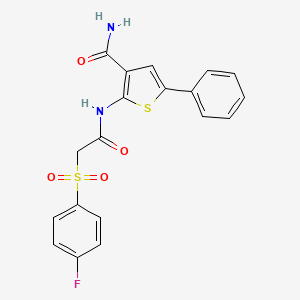
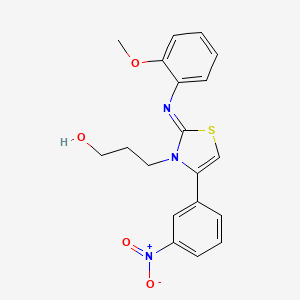
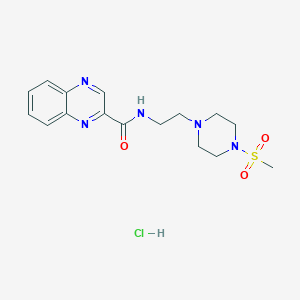
![N-(3-cyanothiophen-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2882049.png)
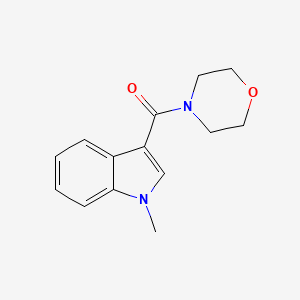
![N-cyclopentyl-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2882054.png)